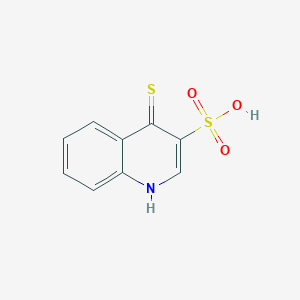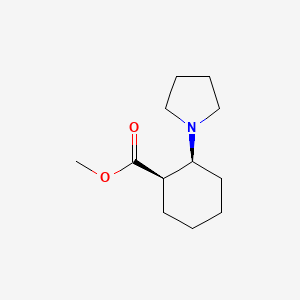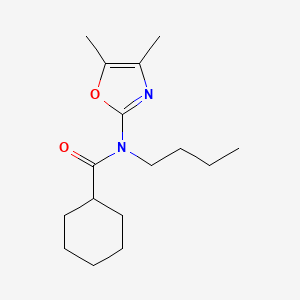![molecular formula C6H9NO3S B12907029 5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89661-23-4](/img/structure/B12907029.png)
5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring with an ethylsulfinylmethyl substituent. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenesThe reaction conditions often require a catalyst such as copper(I) or ruthenium(II) to facilitate the process .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one, often involve metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Microwave-assisted synthesis is one such method that has been explored for its efficiency and eco-friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Leads to the formation of reduced isoxazole derivatives.
Substitution: Results in various substituted isoxazole compounds.
Wissenschaftliche Forschungsanwendungen
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-isoxazolamine: Another isoxazole derivative with similar structural features.
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Compounds with similar biological activities.
Uniqueness
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is unique due to its ethylsulfinylmethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89661-23-4 |
|---|---|
Molekularformel |
C6H9NO3S |
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
5-(ethylsulfinylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H9NO3S/c1-2-11(9)4-5-3-6(8)7-10-5/h3H,2,4H2,1H3,(H,7,8) |
InChI-Schlüssel |
NCSXTFKPXUXJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)CC1=CC(=O)NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



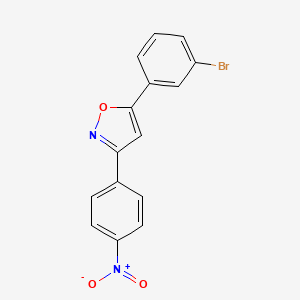
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
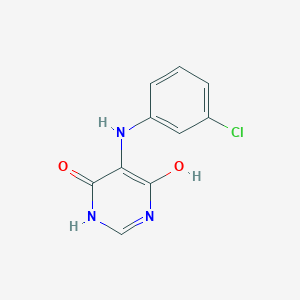
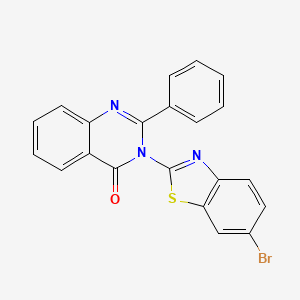
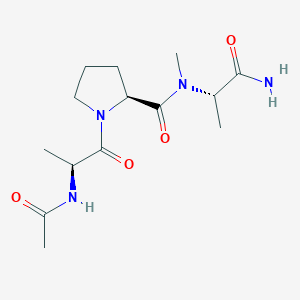

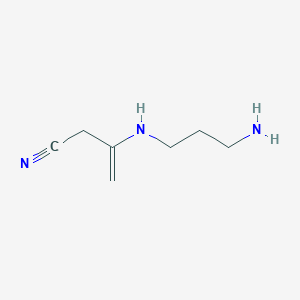
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
